1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1-ethylimidazol-2-yl)methyl]-N-methylmethanamine
Overview
Description
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1-ethylimidazol-2-yl)methyl]-N-methylmethanamine is a complex organic compound that features both pyrazole and imidazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1-ethylimidazol-2-yl)methyl]-N-methylmethanamine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the dimethylphenyl group. The imidazole ring is then synthesized separately and attached to the pyrazole derivative through a series of nucleophilic substitution reactions. The final step involves the methylation of the amine group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance reaction rates and selectivity. The use of continuous flow reactors could be considered to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1-ethylimidazol-2-yl)methyl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1-ethylimidazol-2-yl)methyl]-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1-ethylimidazol-2-yl)methyl]-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethylphenyl)-3-(1H-imidazol-2-yl)prop-2-en-1-one
- 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
- N-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine
Uniqueness
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1-ethylimidazol-2-yl)methyl]-N-methylmethanamine stands out due to its dual heterocyclic structure, which imparts unique chemical and biological properties. The presence of both pyrazole and imidazole rings allows for diverse interactions with biological targets, making it a versatile compound in various research fields.
Properties
IUPAC Name |
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1-ethylimidazol-2-yl)methyl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-5-24-9-8-20-18(24)13-23(4)12-17-11-21-22-19(17)16-7-6-14(2)15(3)10-16/h6-11H,5,12-13H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEFFLBXYJCHLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN(C)CC2=C(NN=C2)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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